(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid
Overview
Description
(2-{[(2-azepan-1-ylethyl)(isopropyl)amino]methyl}phenoxy)acetic acid is a useful research compound. Its molecular formula is C20H32N2O3 and its molecular weight is 348.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 348.24129289 g/mol and the complexity rating of the compound is 381. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Evaluation
A novel series of compounds, including the subject compound, have been synthesized and evaluated for their antibacterial and antifungal activities. Notably, specific derivatives exhibited potent antibacterial activity against Pseudomonas aeruginosa and Staphylococcus aureus , as well as potent antifungal agents against Candida albicans . This research highlights the compound's potential in developing new antimicrobial agents (Dahiya, Pathak, & Bhatt, 2006).
Antibacterial Properties
Further exploration into aminoalkyl ester derivatives of the compound revealed significant antibacterial activity, particularly in the methyliodides of aminoalkyl esters of substituted propionic acids. Some of these derivatives also showed pronounced peripheral n-cholinolytic activity, indicating the compound's utility in designing antibacterial agents with potential additional pharmacological effects (Isakhanyan et al., 2013).
Structural Characterization and Complex Formation
The compound's derivatives have been synthesized and characterized, including their coordination in polymeric structures. This structural elucidation extends to triorganotin(IV) complexes, demonstrating the compound's versatility in forming complexes with potential applications in materials science and catalysis (Baul et al., 2002).
Maillard Reaction Products and Antioxidant Activities
Investigations into the Maillard reaction products of phenolic compounds have identified derivatives of the compound, contributing to understanding the complex reactions occurring during food processing and its potential antioxidant activities. This research could inform the development of food additives or supplements to enhance health benefits or food preservation (Jiang et al., 2009).
N-Heterocyclic Carbene-Organocatalyzed Polymerization
The compound has been utilized in N-heterocyclic carbene-organocatalyzed ring-opening polymerizations, indicating its role in synthesizing polymers with specific end-functionalizations. This application opens pathways in materials science for creating novel polymeric materials with tailored properties (Bakkali-Hassani et al., 2018).
Properties
IUPAC Name |
2-[2-[[2-(azepan-1-yl)ethyl-propan-2-ylamino]methyl]phenoxy]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O3/c1-17(2)22(14-13-21-11-7-3-4-8-12-21)15-18-9-5-6-10-19(18)25-16-20(23)24/h5-6,9-10,17H,3-4,7-8,11-16H2,1-2H3,(H,23,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPBTLJOTDSWPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCN1CCCCCC1)CC2=CC=CC=C2OCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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